N3-L-Cys(Trt)-OH (CHA)

Description

BenchChem offers high-quality N3-L-Cys(Trt)-OH (CHA) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N3-L-Cys(Trt)-OH (CHA) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C28H32N4O2S |

|---|---|

Molecular Weight |

488.6 g/mol |

IUPAC Name |

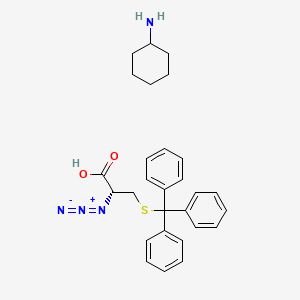

(2R)-2-azido-3-tritylsulfanylpropanoic acid;cyclohexanamine |

InChI |

InChI=1S/C22H19N3O2S.C6H13N/c23-25-24-20(21(26)27)16-28-22(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19;7-6-4-2-1-3-5-6/h1-15,20H,16H2,(H,26,27);6H,1-5,7H2/t20-;/m0./s1 |

InChI Key |

WMAKHHJCDUBSCM-BDQAORGHSA-N |

Synonyms |

cyclohexanaminium (R)-2-azido-3-(tritylthio)propanoate; N3-Cys(Trt)-OH |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to N3-L-Cys(Trt)-OH (CHA)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N3-L-Cys(Trt)-OH (CHA), or (2R)-2-azido-3-(tritylthio)propanoic acid cyclohexylammonium salt, is a specialized amino acid derivative designed for advanced applications in bioconjugation and peptide chemistry.[1][] This compound incorporates three key functional elements: an azide (B81097) group at the alpha-carbon, a trityl-protected thiol on the side chain, and a cyclohexylammonium (CHA) salt of the carboxylic acid. This unique combination of features makes it a valuable reagent for "click chemistry," particularly in the synthesis of complex biomolecules such as antibody-drug conjugates (ADCs) and modified peptides.[3][]

The azide moiety allows for highly specific and efficient ligation to alkyne-containing molecules through copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).[3][5] The trityl (Trt) group provides robust protection for the cysteine thiol, preventing unwanted side reactions during synthesis, and can be readily removed under acidic conditions. The cyclohexylammonium salt form enhances the compound's stability and handling characteristics.

Physicochemical Properties

A comprehensive summary of the physicochemical properties of N3-L-Cys(Trt)-OH and its cyclohexylammonium salt is provided below. These data are essential for experimental design, including dissolution, reaction setup, and purification.

| Property | Value | Reference(s) |

| IUPAC Name | (2R)-2-azido-3-(tritylthio)propanoic acid | [] |

| Synonyms | S-Trityl-L-azidocysteine CHA salt, N3-Cys(Trt)-OH•CHA | [][6] |

| CAS Number | 1286670-90-3 (for CHA salt) | [] |

| Molecular Formula | C28H32N4O2S | [5] |

| Molecular Weight | 488.65 g/mol | [5] |

| Appearance | White to off-white powder | [7] |

| Purity | >98% | [] |

| Storage Conditions | 2-8 °C | [] |

Core Applications and Experimental Protocols

N3-L-Cys(Trt)-OH (CHA) is a cornerstone reagent for the introduction of azide functionalities into biological molecules, enabling subsequent conjugation via click chemistry. Its primary applications lie in solid-phase peptide synthesis (SPPS) and the construction of antibody-drug conjugates (ADCs).

Solid-Phase Peptide Synthesis (SPPS)

In SPPS, N3-L-Cys(Trt)-OH (CHA) can be used to incorporate an azide-bearing cysteine residue into a peptide sequence. This allows for the site-specific modification of the resulting peptide with alkyne-functionalized molecules.

Experimental Protocol: Incorporation of N3-L-Cys(Trt)-OH into a Peptide Sequence via Fmoc-SPPS

This protocol outlines the manual coupling of N3-L-Cys(Trt)-OH onto a solid support resin.

-

Resin Preparation: Swell the desired Fmoc-compatible resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for at least 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF for 5 minutes, drain, and then repeat for an additional 15 minutes to ensure complete removal of the Fmoc protecting group from the resin's free amine. Wash the resin thoroughly with DMF (3x) and dichloromethane (B109758) (DCM) (3x).

-

Activation and Coupling:

-

In a separate vessel, dissolve N3-L-Cys(Trt)-OH (3 equivalents relative to resin loading), 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU) (2.9 equivalents), and 1-hydroxybenzotriazole (B26582) (HOBt) (3 equivalents) in DMF.

-

Add N,N-diisopropylethylamine (DIEA) (6 equivalents) to the activation mixture and vortex for 1-2 minutes.

-

Immediately add the activated amino acid solution to the deprotected resin.

-

Allow the coupling reaction to proceed for 2-4 hours at room temperature with gentle agitation.

-

-

Washing: Wash the resin with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents and byproducts.

-

Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride (B1165640) and DIEA in DMF.

-

Chain Elongation: Continue with the standard Fmoc-SPPS cycles for the subsequent amino acids in the desired peptide sequence.[8]

Logical Workflow for Peptide Synthesis

Caption: Workflow for incorporating N3-L-Cys(Trt)-OH in SPPS.

Antibody-Drug Conjugate (ADC) Development

N3-L-Cys(Trt)-OH (CHA) serves as a critical building block for ADC linkers. By incorporating this azide-functionalized amino acid into a linker payload, it can be subsequently conjugated to an alkyne-modified antibody.

Experimental Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of an azide-containing linker-payload to an alkyne-functionalized antibody.

-

Reagent Preparation:

-

Prepare a stock solution of the azide-functionalized linker-payload (synthesized incorporating N3-L-Cys(Trt)-OH and subsequently deprotected and functionalized) in an appropriate solvent (e.g., DMSO).

-

Prepare a stock solution of copper(II) sulfate (B86663) (CuSO4).

-

Prepare a fresh stock solution of a reducing agent, such as sodium ascorbate (B8700270).

-

Prepare a stock solution of a copper-chelating ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), to stabilize the Cu(I) oxidation state and protect the antibody.[9][10]

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the alkyne-modified antibody in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Add the azide-functionalized linker-payload to the antibody solution.

-

In a separate tube, premix the CuSO4 and THPTA solutions.

-

Add the CuSO4/THPTA mixture to the antibody-linker solution.

-

Initiate the reaction by adding the sodium ascorbate solution.[9][10]

-

-

Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can be monitored by techniques such as HPLC or mass spectrometry.

-

Purification: Purify the resulting ADC using size exclusion chromatography or affinity chromatography to remove unreacted linker-payload and other reagents.

Signaling Pathway for a Generic ADC

Caption: Generalized signaling pathway of an antibody-drug conjugate.

Experimental Protocol: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC offers a copper-free alternative for bioconjugation, which can be advantageous when working with sensitive biological systems.[11] This method utilizes a strained alkyne, such as a dibenzocyclooctyne (DBCO), for reaction with the azide.

-

Reagent Preparation:

-

Prepare a solution of the azide-functionalized linker-payload in a suitable buffer.

-

Prepare a solution of the DBCO-functionalized antibody in a compatible buffer.

-

-

Reaction Setup:

-

Combine the azide-functionalized linker-payload and the DBCO-functionalized antibody in a reaction vessel.

-

-

Incubation: Incubate the mixture at room temperature or 37°C. The reaction progress can be monitored over time (typically 1-24 hours) by analytical methods.[7][12]

-

Purification: Purify the ADC using standard chromatographic techniques as described for the CuAAC protocol.

Click Chemistry Reaction Schemes

Caption: Comparison of CuAAC and SPAAC reaction schemes.

Conclusion

N3-L-Cys(Trt)-OH (CHA) is a highly versatile and enabling chemical tool for researchers in the fields of peptide chemistry, bioconjugation, and drug development. Its well-defined structure, incorporating key functional groups for click chemistry and thiol protection, allows for the precise and efficient synthesis of complex biomolecules. The detailed protocols and conceptual diagrams provided in this guide serve as a comprehensive resource for the effective utilization of this important reagent in the laboratory. The continued application of N3-L-Cys(Trt)-OH (CHA) is expected to contribute significantly to the advancement of targeted therapeutics and other areas of chemical biology.

References

- 1. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]

- 3. medchemexpress.com [medchemexpress.com]

- 5. 化合物 N3-L-Cys(Trt)-OH (CHA) | 1286670-90-3 [m.chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. peptide.com [peptide.com]

- 9. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. jenabioscience.com [jenabioscience.com]

- 11. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]

- 12. Strain-promoted alkyne-azide cycloadditions (SPAAC) reveal new features of glycoconjugate biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to N3-L-Cys(Trt)-OH (CHA) (CAS Number: 1286670-90-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N3-L-Cys(Trt)-OH (CHA), with the CAS number 1286670-90-3, is the cyclohexylammonium (CHA) salt of N-azido-S-trityl-L-cysteine. This compound is a key reagent in the field of bioconjugation and plays a significant role in the development of advanced therapeutics, particularly antibody-drug conjugates (ADCs). Its structure features a protected cysteine derivative where the alpha-amino group is replaced by an azide (B81097) moiety, and the thiol group is protected by a bulky trityl group. The azide group serves as a versatile handle for "click chemistry," a suite of bioorthogonal reactions that enable the precise and efficient ligation of molecules in complex biological environments. This guide provides a comprehensive overview of the technical data, applications, and experimental considerations for N3-L-Cys(Trt)-OH (CHA).

Chemical and Physical Properties

A summary of the key quantitative data for N3-L-Cys(Trt)-OH (CHA) is presented in the table below. This information is crucial for experimental design, including reaction stoichiometry and storage conditions.

| Property | Value | Reference |

| CAS Number | 1286670-90-3 | [1] |

| Molecular Formula | C28H32N4O2S | [2] |

| Molecular Weight | 488.64 g/mol | [2] |

| Purity | >98% | [3] |

| Appearance | White to off-white solid | |

| Storage Temperature | 2-8 °C | [3] |

| Solubility | Soluble in organic solvents such as DMSO and DMF. Limited solubility in aqueous solutions. | [4] |

Note: For the free acid form, N3-L-Cys(Trt)-OH, the CAS number is 1199269-24-3, the molecular formula is C22H19N3O2S, and the molecular weight is 389.47 g/mol .[3][5]

Synthesis

A plausible synthetic route, based on known chemical principles, is outlined below. This diagram illustrates the logical flow from the starting material, S-trityl-L-cysteine, to the final product.

References

- 1. The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubilization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Prediction and improvement of protected peptide solubility in organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. lumiprobe.com [lumiprobe.com]

- 5. researchgate.net [researchgate.net]

In-Depth Technical Guide: Molecular Weight of S-Trityl-L-azidocysteine CHA Salt

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the molecular weight of S-Trityl-L-azidocysteine cyclohexylamine (B46788) (CHA) salt, a compound of interest in pharmaceutical research and development. This document outlines the constituent components, their individual molecular weights, and the calculated molecular weight of the final salt form.

Component Molecular Weight Analysis

The molecular weight of the S-Trityl-L-azidocysteine CHA salt is determined by the sum of the molecular weights of its two constituent components: S-Trityl-L-azidocysteine and cyclohexylamine (CHA). A detailed breakdown of each component's molecular formula and weight is presented in the table below.

| Component | Chemical Formula | Molar Mass ( g/mol ) |

| S-Trityl-L-cysteine | C₂₂H₂₁NO₂S | 363.47 |

| Azido Modification | -NH₂ → -N₃ | +25.99 |

| S-Trityl-L-azidocysteine | C₂₂H₁₉N₃O₂S | 389.46 |

| Cyclohexylamine (CHA) | C₆H₁₃N | 99.17 |

| S-Trityl-L-azidocysteine CHA Salt | C₂₈H₃₂N₄O₂S | 488.63 |

Experimental Protocols

The determination of the molecular weight of S-Trityl-L-azidocysteine CHA salt is primarily a calculated value based on the established atomic weights of its constituent elements. Experimental verification of this molecular weight can be achieved through standard analytical techniques such as mass spectrometry.

Mass Spectrometry Protocol:

-

Sample Preparation: A dilute solution of S-Trityl-L-azidocysteine CHA salt is prepared in a suitable volatile solvent, such as methanol (B129727) or acetonitrile.

-

Ionization: The sample is introduced into the mass spectrometer and ionized using an appropriate technique, such as electrospray ionization (ESI). ESI is a soft ionization method that is well-suited for analyzing non-volatile and thermally labile molecules like the target compound.

-

Mass Analysis: The ionized molecules are then passed through a mass analyzer (e.g., quadrupole, time-of-flight). The analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which plots ion intensity versus m/z. The molecular ion peak corresponding to the protonated S-Trityl-L-azidocysteine molecule ([M+H]⁺) and potentially the CHA salt adduct would be observed, allowing for the confirmation of the calculated molecular weight.

Salt Formation and Structure

S-Trityl-L-azidocysteine is an acidic compound due to its carboxylic acid functional group. Cyclohexylamine is a basic amine. The CHA salt is formed through an acid-base reaction where the cyclohexylamine deprotonates the carboxylic acid of the S-Trityl-L-azidocysteine, resulting in an ionic bond between the carboxylate anion and the cyclohexylammonium cation.

Caption: Formation of S-Trityl-L-azidocysteine CHA Salt.

An In-depth Technical Guide to the Storage and Stability of N3-L-Cys(Trt)-OH (CHA)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the recommended storage conditions and stability profile of N3-L-Cys(Trt)-OH (CHA), a critical reagent in bioconjugation and peptide synthesis. Understanding the factors that influence its stability is paramount for ensuring the integrity and reproducibility of experimental results. This document outlines potential degradation pathways, recommended handling procedures, and detailed experimental protocols for stability assessment.

Recommended Storage and Handling

Proper storage and handling are crucial to maintain the quality and efficacy of N3-L-Cys(Trt)-OH (CHA). The following conditions are recommended based on information from various suppliers and the chemical nature of the molecule.

Storage Conditions Summary:

| Parameter | Recommended Condition | Notes |

| Temperature | 2-8 °C (Short-term) | This is the most commonly recommended temperature for routine use and short-term storage to minimize degradation.[1][2] |

| -20 °C (Long-term) | For extended storage periods, maintaining the compound at -20 °C is advisable to ensure maximum stability. | |

| Atmosphere | Store under inert gas (e.g., Argon or Nitrogen) | While not always explicitly stated, this is a best practice for moisture-sensitive and oxidatively labile compounds. |

| Light | Protect from light | Store in an amber vial or a light-proof container to prevent photolytic degradation. |

| Moisture | Store in a dry environment | The compound may be hygroscopic; storage in a desiccator is recommended. |

Handling Recommendations:

-

Dispensing: Allow the container to equilibrate to room temperature before opening to prevent moisture condensation.

-

Atmosphere: For frequent use, consider aliquoting the compound into smaller, single-use vials under an inert atmosphere to minimize exposure to air and moisture.

-

Solutions: Prepare solutions fresh for each use. If storage of solutions is necessary, they should be kept at -20°C or -80°C for short periods, though stability in solution has not been extensively studied and should be validated for the specific solvent and concentration.

Stability Profile and Potential Degradation Pathways

The stability of N3-L-Cys(Trt)-OH (CHA) is influenced by its constituent functional groups: the S-trityl protecting group, the α-azido group, and the carboxylic acid.

Key Stability Considerations:

-

S-Trityl Group: The trityl group is highly susceptible to cleavage under acidic conditions. Therefore, exposure to strong acids should be strictly avoided during storage and handling.

-

α-Azido Group: The azido (B1232118) group is generally stable under acidic and basic conditions commonly used in peptide synthesis (e.g., TFA and piperidine). However, it can be reduced to an amine in the presence of reducing agents such as dithiothreitol (B142953) (DTT) or phosphines.

-

Oxidation: The sulfide (B99878) linkage is a potential site for oxidation, which can be accelerated by exposure to air and certain metal ions.

-

Hygroscopicity: As with many fine chemicals, N3-L-Cys(Trt)-OH (CHA) may absorb moisture from the atmosphere, which could potentially lead to hydrolysis or other forms of degradation.

-

Photostability: Exposure to light, particularly UV radiation, may lead to degradation.

A logical approach to ensure the stability of N3-L-Cys(Trt)-OH (CHA) is outlined in the following decision tree:

Caption: Decision Tree for Proper Storage of N3-L-Cys(Trt)-OH (CHA).

Experimental Protocols for Stability Assessment

To rigorously assess the stability of N3-L-Cys(Trt)-OH (CHA), a series of experiments based on the International Council for Harmonisation (ICH) guidelines can be performed.

A general workflow for a comprehensive stability study is presented below:

Caption: Experimental Workflow for a Stability Study.

Forced Degradation Study

This study is designed to identify potential degradation products and pathways.

-

Objective: To evaluate the intrinsic stability of the molecule by subjecting it to stress conditions.

-

Methodology:

-

Sample Preparation: Prepare solutions of N3-L-Cys(Trt)-OH (CHA) in appropriate solvents (e.g., acetonitrile/water).

-

Stress Conditions:

-

Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

-

Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

-

Oxidation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Store the solid compound at 60 °C for 48 hours.

-

-

Analysis: Analyze the stressed samples by a stability-indicating HPLC method (see section 3.4). Compare the chromatograms to that of an unstressed control sample to identify degradation peaks.

-

Photostability Testing (ICH Q1B)

This study assesses the impact of light on the stability of the compound.

-

Objective: To determine if N3-L-Cys(Trt)-OH (CHA) is photolabile.

-

Methodology:

-

Sample Preparation: Place a thin layer of the solid compound in a chemically inert, transparent container. Prepare a control sample wrapped in aluminum foil to protect it from light.

-

Light Exposure: Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

-

Analysis: After exposure, analyze both the exposed and control samples by HPLC. Compare the results for the appearance of new peaks or a decrease in the main peak area.

-

Hygroscopicity Testing

This study evaluates the tendency of the compound to absorb moisture.

-

Objective: To determine the hygroscopic nature of N3-L-Cys(Trt)-OH (CHA).

-

Methodology:

-

Sample Preparation: Accurately weigh a sample of the compound into a tared container.

-

Moisture Exposure: Place the open container in a humidity chamber at controlled conditions (e.g., 25 °C and 80% relative humidity) for 24 hours.

-

Analysis: After the exposure period, re-weigh the sample. The percentage of weight gain is calculated to determine the degree of hygroscopicity.

-

Stability-Indicating HPLC Method

A validated HPLC method is essential for quantifying the parent compound and its degradation products.

-

Objective: To develop a chromatographic method capable of separating N3-L-Cys(Trt)-OH (CHA) from its potential degradation products.

-

Example HPLC Conditions (to be optimized):

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A linear gradient from 5% to 95% B over 30 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 220 nm and 260 nm.

-

Column Temperature: 30 °C.

-

This method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

Conclusion

The stability of N3-L-Cys(Trt)-OH (CHA) is critical for its successful application in research and development. By adhering to the recommended storage conditions of 2-8 °C for short-term and -20 °C for long-term storage, in a dry, dark environment, the integrity of the compound can be maintained. For rigorous applications, conducting stability studies as outlined in this guide will provide a comprehensive understanding of the compound's behavior over time and under various stress conditions, ensuring the reliability of experimental outcomes.

References

The Azido Amino Acid: A Versatile Tool in Modern Peptide Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The incorporation of non-natural amino acids into peptides has emerged as a transformative strategy in chemical biology and drug discovery. Among these, azido (B1232118) amino acids stand out as exceptionally versatile building blocks. The azide (B81097) moiety, a compact and stable functional group, serves as a powerful chemical handle for a variety of bioorthogonal reactions. This allows for the precise, site-specific modification of peptides with a wide array of functionalities, including fluorescent probes, radiolabels, polyethylene (B3416737) glycol (PEG) chains, and other biomolecules, opening new avenues for creating novel therapeutics, molecular probes, and advanced biomaterials.[1]

This technical guide provides a comprehensive overview of the key features of azido amino acids in peptide synthesis, detailed experimental protocols for their incorporation and subsequent modification, and a summary of quantitative data to aid in experimental design.

Core Features of Azido Amino Acids

The utility of azido amino acids in peptide synthesis is underpinned by a unique combination of chemical properties that allow for their seamless integration into standard synthesis protocols and their specific reactivity in subsequent conjugation reactions.

Stability and Orthogonality

A critical feature of the azido group is its remarkable stability throughout the cycles of solid-phase peptide synthesis (SPPS). It is inert to the basic conditions required for Fmoc-deprotection (e.g., piperidine) and the acidic conditions used for resin cleavage (e.g., trifluoroacetic acid, TFA), provided that thiols are omitted from the cleavage cocktail.[2] This stability ensures that the azide functionality remains intact and available for post-synthetic modification.

Furthermore, the azide group is orthogonal to most common protecting groups used for natural amino acid side chains. This orthogonality allows for the selective unmasking and reaction of the azide without affecting other parts of the peptide, enabling highly specific modifications.[2]

Biocompatibility

The azide group is essentially abiotic, meaning it does not interfere with native biochemical processes within living systems.[3] This lack of cross-reactivity is a cornerstone of its use in "bioorthogonal chemistry," a term coined to describe reactions that can occur in complex biological environments without perturbing them.[3] This biocompatibility is crucial for in vivo applications, such as live-cell imaging and targeted drug delivery.

Versatile Chemical Handle for Bioorthogonal Ligation

The true power of azido amino acids lies in their ability to participate in a suite of highly efficient and specific bioorthogonal ligation reactions. These reactions are characterized by fast kinetics, high yields, and the formation of stable covalent bonds under mild, aqueous conditions. The most prominent of these are the Staudinger ligation, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1]

Incorporation of Azido Amino Acids into Peptides via Fmoc-SPPS

Azido amino acids are readily incorporated into peptide chains using standard Fmoc-based solid-phase peptide synthesis protocols. The following diagram illustrates the general workflow.

Experimental Protocol: Fmoc-SPPS of an Azido-Peptide

This protocol outlines the manual synthesis of a model peptide containing an azido amino acid.

-

Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin, 100-200 mesh, ~0.5 mmol/g) in N,N-dimethylformamide (DMF) for 30-60 minutes in a peptide synthesis vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add a solution of 20% piperidine in DMF to the resin.

-

Agitate for 5 minutes. Drain.

-

Repeat with a fresh 20% piperidine solution for 15-20 minutes.

-

Drain and wash the resin thoroughly with DMF (5-7 times).

-

-

Amino Acid Coupling:

-

In a separate tube, dissolve the Fmoc-protected amino acid (including the Fmoc-azido amino acid) (4 equivalents relative to resin loading), a coupling agent like HBTU (3.9 equivalents), and HOBt (4 equivalents) in DMF.

-

Add N,N-diisopropylethylamine (DIPEA) (8 equivalents) to the amino acid solution and vortex.

-

Immediately add the activated amino acid solution to the resin.

-

Agitate for 1-2 hours at room temperature.

-

To check for completion, perform a Kaiser test. If the test is positive (blue beads), repeat the coupling.

-

-

Washing: Drain the coupling solution and wash the resin with DMF (5-7 times).

-

Repeat Cycle: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

-

Final Deprotection: After the final coupling, perform a final Fmoc deprotection (Step 2).

-

Cleavage and Global Deprotection:

-

Wash the resin with dichloromethane (B109758) (DCM) and dry under vacuum.

-

Prepare a cleavage cocktail, e.g., 95% TFA, 2.5% H₂O, 2.5% triisopropylsilane (B1312306) (TIS). Note: Do not use thiols like dithiothreitol (B142953) (DTT) in the cleavage cocktail as they can reduce the azide group.

-

Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

-

Dry the crude peptide pellet under vacuum.

-

-

Purification and Analysis:

-

Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).

-

Purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Confirm the identity and purity of the azido-peptide by mass spectrometry (e.g., ESI-MS) and analytical HPLC.

-

Bioorthogonal Ligation Reactions

Once the azido-peptide is synthesized and purified, the azide handle is ready for conjugation. The choice of reaction depends on the specific application, the nature of the molecule to be conjugated, and whether the reaction will be performed in vitro or in vivo.

Staudinger Ligation

The Staudinger ligation is a reaction between an azide and a phosphine, typically a phosphinothioester, to form a stable amide bond.[4] A key advantage is that it is "traceless," meaning no residual atoms from the phosphine reagent remain in the final product.[5] It is also catalyst-free. However, it generally has slower kinetics compared to click chemistry reactions and the phosphine reagents can be susceptible to air oxidation.[6]

| Reaction | Reactants | Product | Yield | Reference |

| Staudinger Ligation | Peptide-N₃ + Peptide-CO-S-P(Ph)₂CH₂ | Peptide-CO-NH-Peptide | >90% (for glycyl couplings) | [5] |

| Staudinger Ligation | Peptide-N₃ + Peptide-CO-S-P(p-MeOPh)₂CH₂ | Peptide-CO-NH-Peptide | >80% (for non-glycyl couplings) | [5] |

Experimental Protocol: Traceless Staudinger Ligation

-

Reactant Preparation: Dissolve the peptide with a C-terminal phosphinothioester (1 equivalent) and the N-terminal azido-peptide (1-1.2 equivalents) in a 3:1 mixture of THF/H₂O.

-

Reaction: Stir the mixture at room temperature for 12-16 hours. Monitor the reaction progress by LC-MS.

-

Work-up: Upon completion, remove the solvent under reduced pressure.

-

Purification: Purify the resulting peptide conjugate by RP-HPLC to remove the phosphine oxide byproduct and any unreacted starting materials.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC, often called "click chemistry," is a highly efficient and robust reaction between a terminal alkyne and an azide, catalyzed by a Cu(I) source.[7] It exclusively forms a stable 1,4-disubstituted 1,2,3-triazole linkage.[8] The reaction is extremely fast and high-yielding, often proceeding to completion in minutes to hours at room temperature in aqueous buffers.[7][8] The main drawback is the potential cytotoxicity of the copper catalyst, which can limit its application in living organisms, although ligands have been developed to mitigate this.[9]

| Reaction | Reactants | Conditions | Yield | Reference |

| CuAAC | Azido-Peptide + Alkyne-Peptide | CuSO₄, Sodium Ascorbate (B8700270), DMF, RT | >95% | [8] |

| CuAAC | Azido-Peptide + Alkyne-Peptide | Copper wire, DMF, 50°C | 100% (after 5h) | [8] |

| Microwave-assisted CuAAC | Azido-Aβ Peptide + Alkyne-Polymer | CuSO₄, Sodium Ascorbate, DMF, 100°C, 15 min | 43% | [8] |

Experimental Protocol: CuAAC

-

Reactant Solution: Dissolve the azido-peptide (1 equivalent) and the alkyne-functionalized molecule (1.1-1.5 equivalents) in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4) or a mixture like H₂O/t-BuOH.

-

Catalyst Preparation: Prepare fresh stock solutions of the copper source (e.g., 50 mM CuSO₄) and the reducing agent (e.g., 250 mM sodium ascorbate). A copper-stabilizing ligand like THPTA or TBTA can be pre-mixed with the CuSO₄ solution.

-

Reaction Initiation: Add the copper source to the reactant solution, followed by the sodium ascorbate to reduce Cu(II) to the active Cu(I) catalyst. Typical final concentrations are 1-5 mM for both copper and ascorbate.

-

Incubation: Gently agitate the reaction mixture at room temperature for 1-4 hours. Protect from oxygen if necessary.

-

Monitoring and Purification: Monitor the reaction by LC-MS. Once complete, the product can be purified by RP-HPLC or size-exclusion chromatography to remove the catalyst and excess reagents.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

To overcome the cytotoxicity issue of CuAAC, SPAAC was developed. This reaction uses a strained cyclooctyne (e.g., DBCO, BCN, DIBO) which reacts rapidly with an azide without the need for a catalyst.[7][10] The driving force is the release of ring strain in the cyclooctyne. SPAAC is highly bioorthogonal and has become the gold standard for in vivo conjugation and live-cell imaging.[10][11] The reaction kinetics are highly dependent on the structure of the cyclooctyne.

| Cyclooctyne | Azide Reactant | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Reference(s) |

| DBCO (Dibenzocyclooctyne) | Benzyl Azide | ~0.6 - 1.0 | [12] |

| DIBO (Dibenzoannulated cyclooctyne) | Benzyl Azide | ~0.3 - 0.7 | [12] |

| BCN (Bicyclo[6.1.0]nonyne) | Benzyl Azide | ~0.06 - 0.1 | [12] |

| DIFO (Difluorinated cyclooctyne) | Benzyl Azide | 0.076 | [13] |

| m[9+1]CPP | Benzyl Azide | 9.6 x 10⁻³ | [14] |

| [9+1]CPP | Benzyl Azide | 2.2 x 10⁻³ | [14] |

| OCT (Cyclooctyne) | Benzyl Azide | 2.4 x 10⁻³ | [15] |

Note: Reaction rates can vary based on the solvent, temperature, and specific derivatives of the cyclooctyne and azide used.[12]

Experimental Protocol: SPAAC

-

Reactant Solution: Dissolve the azido-peptide in a biocompatible buffer (e.g., PBS, pH 7.4).

-

Probe Addition: Add the strained cyclooctyne reagent (e.g., a DBCO-functionalized fluorescent dye), typically from a stock solution in a water-miscible solvent like DMSO. A 2-10 fold molar excess of the cyclooctyne is common. Ensure the final concentration of the organic solvent is low (e.g., <5%) to maintain peptide solubility and integrity.

-

Incubation: Incubate the reaction mixture at room temperature or 37°C. Reaction times can vary from 30 minutes to several hours, depending on the cyclooctyne's reactivity and reactant concentrations.

-

Analysis and Purification: Monitor the reaction by LC-MS or fluorescence (if using a fluorescent probe). The conjugated peptide can be purified by RP-HPLC or, for in vitro applications with excess probe, by using a desalting column to remove small molecules.

Conclusion

Azido amino acids are indispensable tools in modern peptide science, offering a unique combination of stability, biocompatibility, and versatile reactivity. Their seamless integration into SPPS workflows and their participation in a suite of robust bioorthogonal ligation reactions—Staudinger ligation, CuAAC, and SPAAC—provide researchers with an unparalleled ability to synthesize complex, functionalized peptides. This capability is critical for advancing drug development, creating sophisticated diagnostic probes, and engineering novel biomaterials. The detailed protocols and quantitative data presented in this guide offer a practical framework for harnessing the power of azido amino acids in peptide research and development.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Staudinger Ligation of Peptides at Non-Glycyl Residues - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chempep.com [chempep.com]

- 7. jpt.com [jpt.com]

- 8. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. vectorlabs.com [vectorlabs.com]

- 11. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. Experimental and theoretical elucidation of SPAAC kinetics for strained alkyne-containing cycloparaphenylenes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

The Trityl Group: A Cornerstone in Cysteine Protection for Peptide Synthesis and Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic protection of reactive functional groups is a fundamental prerequisite for the successful chemical synthesis of complex molecules. In the realm of peptide synthesis and the development of sophisticated bioconjugates, the thiol group of cysteine presents a particular challenge due to its high nucleophilicity and susceptibility to oxidation. The trityl (Trt) protecting group, a bulky and acid-labile moiety, has emerged as a robust and versatile tool for the temporary masking of cysteine's sulfhydryl group. Its widespread adoption in solid-phase peptide synthesis (SPPS), particularly within the fluorenylmethyloxycarbonyl (Fmoc) strategy, underscores its significance. This technical guide provides a comprehensive overview of the role of the trityl group in the context of cysteine derivatives, detailing its properties, applications, and the experimental protocols for its use.

Core Properties and Advantages of the Trityl Group

The triphenylmethyl (trityl) group offers several key advantages that make it a preferred choice for cysteine protection:

-

Acid Lability: The S-trityl bond is readily cleaved under acidic conditions, most commonly with trifluoroacetic acid (TFA), which is the standard reagent used for the final cleavage of peptides from the solid support in Fmoc-SPPS.[1][2] This allows for the simultaneous deprotection of the cysteine residue and cleavage from the resin.

-

Stability: While susceptible to acid, the trityl group is stable to the basic conditions required for the removal of the Fmoc group (typically piperidine (B6355638) in DMF) during peptide chain elongation.[3][4] This orthogonality is crucial for the stepwise assembly of peptides.

-

Steric Hindrance: The bulky nature of the three phenyl rings provides significant steric protection to the thiol group, effectively preventing unwanted side reactions such as oxidation to disulfides or alkylation during synthesis.[5]

-

Introduction: The trityl group can be introduced onto the cysteine thiol under relatively mild conditions, for example, by reacting cysteine with trityl chloride in the presence of a base.[6]

Applications in Peptide Synthesis and Beyond

The primary application of S-trityl-L-cysteine is as a building block in SPPS.[7][8] Its use allows for the synthesis of peptides containing free thiol groups upon final cleavage. These free thiols are essential for various applications, including:

-

Disulfide Bond Formation: The controlled oxidation of two deprotected cysteine residues allows for the formation of specific disulfide bridges, which are critical for the correct folding and biological activity of many peptides and proteins.[9][10]

-

Bioconjugation: The free thiol serves as a handle for the site-specific attachment of other molecules, such as fluorescent labels, polyethylene (B3416737) glycol (PEG), or cytotoxic drugs for the creation of antibody-drug conjugates (ADCs).[7][11]

-

Enzyme Assays: Peptides with free cysteines are often used as substrates in enzymatic assays.

Beyond traditional peptide synthesis, the acid-sensitive nature of the trityl group has been exploited in the design of linkers for drug delivery systems.[12][13] These linkers can release a therapeutic agent in the acidic microenvironment of tumors, providing a targeted drug delivery strategy.

Quantitative Data Summary

The following tables summarize key quantitative data related to the use of the trityl protecting group with cysteine derivatives.

| Parameter | Value / Conditions | Reference(s) |

| Cleavage from Resin (Fmoc-SPPS) | ||

| Reagent | Trifluoroacetic acid (TFA) | [1][2] |

| Common Cocktail (Reagent K) | TFA/water/phenol/thioanisole/EDT (82.5:5:5:5:2.5) | [1] |

| Reaction Time | 2-3 hours at room temperature | [1] |

| On-Resin Deprotection (for selective disulfide bond formation) | ||

| Reagent for Mmt (a more labile trityl derivative) | 1% TFA in dichloromethane/TIS (95:5 v/v) | [14] |

| Oxidative Cleavage and Cyclization | ||

| Reagent | Iodine (I₂) | [2][14] |

| Conditions | 0.1 M I₂ in DCM | [2] |

| Physical Properties of S-Trityl-L-cysteine | ||

| Molecular Formula | C₂₂H₂₁NO₂S | [7] |

| Molecular Weight | 363.47 g/mol | |

| Melting Point | 155-170 °C | [7] |

| Appearance | White to off-white powder | [7] |

EDT: Ethanedithiol, TIS: Triisopropylsilane, DCM: Dichloromethane, Mmt: 4-Methoxytrityl

Experimental Protocols

Protocol 1: Introduction of the Trityl Group (Tritylation of Cysteine)

This protocol describes a general method for the S-tritylation of L-cysteine.

Materials:

-

L-cysteine hydrochloride

-

Trityl chloride (Trt-Cl)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Triethylamine (B128534) (TEA)

-

Diethyl ether

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve L-cysteine hydrochloride in a minimal amount of water and adjust the pH to approximately 8 with a saturated sodium bicarbonate solution.

-

Extract the aqueous solution with diethyl ether to remove any non-polar impurities.

-

Acidify the aqueous layer with 1 M HCl to a pH of approximately 3-4 and concentrate under reduced pressure to obtain L-cysteine.

-

Suspend the dried L-cysteine in anhydrous DMF.

-

Add triethylamine (2.2 equivalents) to the suspension and stir until the cysteine dissolves.

-

In a separate flask, dissolve trityl chloride (1.1 equivalents) in anhydrous DMF.

-

Slowly add the trityl chloride solution to the cysteine solution at room temperature with constant stirring.

-

Allow the reaction to proceed for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.

-

Filter the precipitate, wash thoroughly with water, and then with cold diethyl ether.

-

Dry the resulting white to off-white powder under vacuum. The product is S-trityl-L-cysteine.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Cys(Trt)-OH

This protocol outlines a standard manual SPPS workflow for incorporating an S-trityl-protected cysteine residue.

Materials:

-

Fmoc-Rink Amide resin (or other suitable resin)

-

Fmoc-Cys(Trt)-OH

-

Other required Fmoc-protected amino acids

-

N,N-Dimethylformamide (DMF)

-

20% Piperidine in DMF

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-Diisopropylethylamine)

-

Dichloromethane (DCM)

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add 20% piperidine in DMF to the resin and agitate for 3 minutes.

-

Drain the solution.

-

Repeat the piperidine treatment for another 7 minutes.

-

Wash the resin thoroughly with DMF (5-7 times).

-

-

Amino Acid Coupling (for Fmoc-Cys(Trt)-OH):

-

In a separate tube, dissolve Fmoc-Cys(Trt)-OH (3 equivalents relative to resin loading), HBTU (3 equivalents), and DIPEA (6 equivalents) in DMF.

-

Allow the activation to proceed for 2 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture for 1-2 hours.

-

Perform a Kaiser test to confirm the completion of the coupling reaction.

-

Wash the resin thoroughly with DMF (3 times) and DCM (3 times).

-

-

Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

Protocol 3: Cleavage and Deprotection of the Peptide

This protocol describes the final cleavage of the peptide from the resin and the removal of the trityl protecting group.

Materials:

-

Peptidyl-resin

-

Cleavage cocktail (e.g., Reagent K: TFA/water/phenol/thioanisole/EDT (82.5:5:5:5:2.5))

-

Cold diethyl ether

Procedure:

-

Resin Preparation: After the final Fmoc deprotection, wash the peptidyl-resin with DMF, followed by DCM. Dry the resin under vacuum for at least 1 hour.

-

Cleavage Reaction:

-

In a fume hood, add the cleavage cocktail to the dry peptidyl-resin (approximately 10 mL per gram of resin).

-

Agitate the mixture at room temperature for 2-3 hours. The solution may turn yellow or orange due to the formation of the stable trityl cation.[1]

-

-

Peptide Precipitation:

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Concentrate the filtrate to a small volume.

-

Add cold diethyl ether to precipitate the crude peptide.

-

-

Peptide Isolation and Purification:

-

Centrifuge the mixture to pellet the peptide.

-

Wash the peptide pellet with cold diethyl ether several times.

-

Dry the crude peptide.

-

Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).[1]

-

Visualizations

Caption: Reaction scheme for the S-tritylation of cysteine.

Caption: Acid-catalyzed deprotection of S-trityl cysteine.

Caption: General workflow for SPPS incorporating Fmoc-Cys(Trt)-OH.

References

- 1. benchchem.com [benchchem.com]

- 2. peptide.com [peptide.com]

- 3. peptide.com [peptide.com]

- 4. biosynth.com [biosynth.com]

- 5. Amino protecting group—triphenylmethyl series [en.highfine.com]

- 6. On cysteine and cystine peptides. Part V. S-trityl- and S-diphenylmethyl-cysteine and -cysteine peptides - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 7. chemimpex.com [chemimpex.com]

- 8. FMOC-S-trityl-L-cysteine | 103213-32-7 [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. bachem.com [bachem.com]

- 11. Recent applications of bifunctional trityl groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. peptide.com [peptide.com]

An In-depth Technical Guide to the Cyclohexylamine (CHA) Salt Form

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Salt Formation in Drug Development

The optimization of an active pharmaceutical ingredient's (API) physicochemical properties is a cornerstone of successful drug development. For ionizable APIs, salt formation is the most prevalent and effective strategy to enhance critical attributes such as aqueous solubility, dissolution rate, stability, and manufacturability without altering the core chemical structure of the pharmacophore.[1][2][3][4] Approximately 50% of all small molecule drugs on the market are administered as salts, underscoring the significance of this approach.[1][5]

The selection of an appropriate counterion is a critical decision in the development process.[5][6] A well-chosen salt can significantly improve a drug's overall therapeutic performance, while a suboptimal choice can be detrimental.[5][6] Cyclohexylamine (B46788) (CHA), a primary aliphatic amine, serves as a valuable basic counterion for acidic APIs.[7][8] Its specific properties can be leveraged to form stable, crystalline salts with potentially improved pharmaceutical characteristics.[9]

This guide provides a detailed technical overview of the cyclohexylamine (CHA) salt form, covering its fundamental properties, preparation methodologies, characterization techniques, and its strategic application in modern drug development.

Cyclohexylamine (CHA): Core Physicochemical Properties

Cyclohexylamine (C₆H₁₁NH₂) is a colorless to yellowish liquid with a characteristic fishy, amine odor.[8][10][11] It is a strong base compared to its aromatic analog, aniline, and is miscible with water and many common organic solvents.[8][11] Its ability to readily neutralize acids in exothermic reactions to form salts makes it a suitable counterion for acidic APIs.[7][10]

The key physicochemical properties of cyclohexylamine are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₃N | [8] |

| Molar Mass | 99.17 g/mol | [8][10] |

| Appearance | Clear to yellowish liquid | [8][10] |

| Boiling Point | 134.5 °C | [8][12] |

| Melting Point | -17.7 °C | [8][12] |

| Density | 0.8647 g/cm³ at 25 °C | [8][12] |

| pKa (of conjugate acid) | 10.64 | [8][13] |

| Solubility in Water | Miscible | [8][10][12] |

The CHA Salt Form: Advantages and Considerations

Forming a salt with cyclohexylamine can offer several advantages for an acidic, poorly soluble API. The primary goal is often to enhance solubility and dissolution rate, which can directly improve oral bioavailability.[9][14]

Advantages:

-

Improved Solubility and Dissolution: As a weak base, CHA reacts with acidic APIs to form salts that often exhibit higher aqueous solubility than the parent compound.[2][9] The salt acts as its own buffer, modifying the pH of the diffusion layer surrounding the solid particle, which can significantly accelerate the dissolution rate.[2][15]

-

Enhanced Stability: Salt formation can lead to a more stable crystalline lattice, protecting the API from chemical degradation.[1][5] This is particularly beneficial for APIs susceptible to hydrolysis or oxidation.

-

Improved Physical Properties: CHA salts can improve the compressibility and mechanical properties of the API, which is advantageous for tablet manufacturing.[9]

-

Crystallinity: Cyclohexylamine counterions have been shown to produce stable, crystalline salts, which is crucial for consistent processing and purity.[9][16]

Considerations:

-

Hygroscopicity: Salts, particularly those of strong acids, can be hygroscopic (tend to absorb moisture from the air). Careful evaluation of the hygroscopicity of a CHA salt is necessary, as it can impact stability and handling.[6]

-

Disproportionation: In certain pH environments, a salt can convert back to its less soluble free-acid form, a phenomenon known as disproportionation. This can lead to supersaturation followed by precipitation, affecting drug absorption.[1][17]

-

Common Ion Effect: The solubility of a salt can be suppressed in the presence of a common ion. For instance, the solubility of a CHA-hydrochloride salt may decrease in the acidic environment of the stomach due to the presence of chloride ions.[1][15]

The workflow for selecting and developing a suitable CHA salt form is a systematic process involving screening, characterization, and optimization.

Experimental Protocols

Protocol for CHA Salt Preparation and Screening

This protocol describes a general method for preparing a cyclohexylamine salt of an acidic API for screening purposes.

Objective: To form a solid salt between an acidic API and cyclohexylamine and isolate it for characterization.

Materials:

-

Acidic API

-

Cyclohexylamine (CHA)

-

Anhydrous solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate)

-

Stir plate and magnetic stir bar

-

Filtration apparatus (e.g., Büchner funnel, filter paper)

-

Vacuum oven

Methodology:

-

Dissolution: Dissolve a stoichiometric amount (1 molar equivalent) of the acidic API in a minimal amount of a suitable heated solvent in a flask.

-

Counterion Addition: In a separate container, dissolve a stoichiometric amount (1 molar equivalent) of cyclohexylamine in the same solvent.

-

Reaction: Slowly add the cyclohexylamine solution to the API solution while stirring continuously. The addition is often done dropwise.

-

Precipitation: The formation of the salt may be evidenced by the immediate precipitation of a solid. If no precipitate forms, the solution can be cooled slowly to room temperature, and then further in an ice bath to induce crystallization. If necessary, the solution can be concentrated by slow evaporation.

-

Isolation: Collect the solid precipitate by vacuum filtration.

-

Washing: Wash the collected salt cake with a small amount of cold solvent to remove any unreacted starting materials.

-

Drying: Dry the purified salt under vacuum at a controlled temperature (e.g., 40-50 °C) until a constant weight is achieved.

-

Characterization: The resulting solid should be characterized to confirm salt formation and assess its properties.

Protocol for Equilibrium Solubility Determination (Shake-Flask Method)

This protocol outlines the standard shake-flask method for determining the thermodynamic equilibrium solubility of a CHA salt.

Objective: To measure the maximum concentration of the CHA salt that can be dissolved in a specific medium at equilibrium.

Materials:

-

Dried CHA salt powder

-

Relevant aqueous media (e.g., purified water, pH-buffered solutions)

-

Scintillation vials or sealed flasks

-

Constant temperature shaker/incubator

-

Syringe filters (e.g., 0.22 µm PVDF)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system or UV-Vis Spectrophotometer

Methodology:

-

Preparation: Add an excess amount of the CHA salt to a known volume of the test medium in a vial. The presence of undissolved solid at the end of the experiment is crucial.

-

Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.

-

Sampling and Filtration: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw an aliquot from the supernatant and immediately filter it through a syringe filter to remove all undissolved particles.

-

Dilution: Accurately dilute the clear filtrate with a suitable solvent to bring the concentration within the calibrated range of the analytical method.

-

Quantification: Analyze the concentration of the API in the diluted filtrate using a validated HPLC or UV-Vis method.

-

Calculation: Calculate the original concentration in the filtrate, accounting for the dilution factor. This value represents the equilibrium solubility of the salt in that medium.

Characterization of CHA Salts

A comprehensive characterization is essential to confirm salt formation and evaluate the physicochemical properties of the new solid form.[18]

| Technique | Purpose |

| X-Ray Powder Diffraction (XRPD) | To assess the crystallinity of the material and identify its unique crystal form. Can distinguish between the salt and the parent API.[19] |

| Differential Scanning Calorimetry (DSC) | To determine the melting point and thermal behavior. A sharp, single melting point different from the API suggests the formation of a new, pure crystalline entity.[18] |

| Thermogravimetric Analysis (TGA) | To measure weight loss as a function of temperature, identifying the presence of solvates or hydrates and assessing thermal stability.[18] |

| Fourier-Transform Infrared (FTIR) Spectroscopy | To confirm proton transfer from the acidic API to the basic CHA by observing shifts in characteristic vibrational bands (e.g., carboxylate vs. carboxylic acid). |

| Dynamic Vapor Sorption (DVS) | To assess the hygroscopicity of the salt by measuring its water uptake at different relative humidity levels. |

| High-Performance Liquid Chromatography (HPLC) | To determine the purity of the salt and to quantify its concentration in solubility and dissolution studies.[20] |

The process of salt formation and its impact on dissolution is driven by the creation of a new solid form with different energetics and its interaction with the solvent at the particle surface.

Case Studies and Data

While extensive public data on specific API-CHA salts is often proprietary, studies on related structures demonstrate the principles. For example, a study involving poorly soluble carboxylic acid drugs like ibuprofen (B1674241) and flurbiprofen (B1673479) showed that while CHA salts were crystalline and stable, they did not improve solubility as significantly as some linear amine counterions.[9] This highlights the importance of empirical screening, as the properties of a salt are not always predictable.

A separate patent provides data on the dicyclohexyl-amine salts of various chlorophenols, which, while not direct analogues to mono-cyclohexylamine salts of complex APIs, illustrate the formation of high-melting, crystalline solids with low water solubility, a property that can be desirable for creating long-acting formulations or taste-masking.[16]

| Compound | Melting Point (°C) | Water Solubility (g/100mL at 25°C) |

| Dicyclohexyl-amine salt of 2,4,6-trichlorophenol | 164.5 - 165.5 | 0.069 |

| Dicyclohexyl-amine salt of 2,3,4,6-tetrachlorophenol | 194 - 195 | 0.0317 |

| Dicyclohexyl-amine salt of pentachloro-phenol | 221 - 222 | 0.0123 |

| Data adapted from U.S. Patent 2,363,561[16] |

This data demonstrates that cyclohexylamine derivatives can form highly stable crystalline lattices, reflected in their high melting points.[16]

The general procedure for preparing these salts involved reacting the amine with the phenol (B47542) in a solvent, leading to the rapid precipitation of the insoluble amine salt.[16] This aligns with the generalized protocol provided in this guide.

Conclusion

The formation of a cyclohexylamine salt is a valuable tool in the pharmaceutical scientist's arsenal (B13267) for addressing the challenges posed by poorly soluble acidic APIs. By forming a stable, crystalline salt, it is possible to significantly modify key physicochemical properties, including solubility, dissolution rate, and stability. However, the selection of CHA as a counterion should be driven by empirical data derived from a systematic screening and characterization process. A thorough understanding of the potential benefits and drawbacks, coupled with rigorous experimental evaluation as outlined in this guide, will enable researchers to effectively leverage the CHA salt form to develop robust and efficacious drug products.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. rjpdft.com [rjpdft.com]

- 3. Physiochemical assessment of pharmaceutical salt forms [wisdomlib.org]

- 4. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. fisherpub.sjf.edu [fisherpub.sjf.edu]

- 7. CYCLOHEXYLAMINE (CHA) - Ataman Kimya [atamanchemicals.com]

- 8. Cyclohexylamine - Wikipedia [en.wikipedia.org]

- 9. research.aston.ac.uk [research.aston.ac.uk]

- 10. Cyclohexylamine | C6H11NH2 | CID 7965 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. ams.usda.gov [ams.usda.gov]

- 12. univarsolutions.com [univarsolutions.com]

- 13. chemcess.com [chemcess.com]

- 14. A case study where pharmaceutical salts were used to address the issue of low in vivo exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Effect of diffusion layer pH and solubility on the dissolution rate of pharmaceutical bases and their hydrochloride salts. I: Phenazopyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. US2363561A - Cyclohexyl-amine salts - Google Patents [patents.google.com]

- 17. Correlation Between Dissolution Profiles of Salt-Form Drugs in Biorelevant Bicarbonate Buffer and Oral Drug Absorption: Importance of Dose/ Fluid Volume Ratio - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Pharmaceutical cocrystals, salts and polymorphs: Advanced characterization techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Selection of Method of Chemical Analysis in Measuring the Salinity of Mineral Materials - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N3-L-Cys(Trt)-OH (CHA) for Click Chemistry Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

N3-L-Cys(Trt)-OH (CHA), or S-Trityl-L-azidocysteine cyclohexylammonium salt, is a specialized amino acid derivative designed for seamless integration into peptide synthesis and bioconjugation workflows.[1] This reagent is a cornerstone for researchers aiming to employ "click chemistry," a suite of reactions known for their high efficiency, selectivity, and biocompatibility.[2][3] The molecule features a bioorthogonal azide (B81097) (-N3) group at the alpha-carbon, replacing the natural amino group, and a trityl (Trt) protecting group on the cysteine thiol.[] This configuration allows for the site-specific incorporation of an azide moiety into a peptide sequence, which can then be selectively reacted with an alkyne-containing molecule to form a stable triazole linkage.

This guide provides a comprehensive overview of N3-L-Cys(Trt)-OH (CHA), its chemical properties, and its application in the two primary forms of azide-alkyne click chemistry: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[5]

Chemical Properties

A clear understanding of the physicochemical properties of N3-L-Cys(Trt)-OH (CHA) is essential for its effective use in the laboratory. The table below summarizes its key characteristics.

| Property | Value | Reference(s) |

| IUPAC Name | (2R)-2-azido-3-(tritylthio)propanoic acid;cyclohexanamine | [] |

| Synonyms | S-Trityl-L-azidocysteine CHA salt, N3-Cys(Trt)-OH CHA | [1][] |

| Molecular Formula | C22H19N3O2S·C6H13N | [1] |

| Molecular Weight | 488.6 g/mol | [1] |

| Purity | Typically >98% | [] |

| Storage Conditions | Store at 2-8 °C | [] |

Core Applications in Bioconjugation and Drug Development

The primary utility of N3-L-Cys(Trt)-OH (CHA) lies in its ability to introduce a reactive azide handle into peptides and proteins. This enables a wide array of applications in drug discovery and chemical biology:

-

Peptide-Drug Conjugates (PDCs): By incorporating N3-L-Cys(Trt)-OH (CHA) into a therapeutic peptide, a cytotoxic drug functionalized with an alkyne can be specifically attached, creating a targeted delivery system.

-

Protein Labeling: This reagent allows for the site-specific labeling of proteins with fluorescent dyes, biotin, or other reporter molecules for use in imaging, proteomics, and diagnostic assays.[6]

-

Surface Immobilization: Peptides containing this azido-amino acid can be "clicked" onto surfaces functionalized with alkynes, which is useful for creating peptide-based biosensors and microarrays.

-

Peptide Cyclization: Intramolecular click reactions can be employed to generate cyclic peptides, which often exhibit enhanced stability and biological activity compared to their linear counterparts.

Click Chemistry Mechanisms Involving N3-L-Cys(Trt)-OH (CHA)

N3-L-Cys(Trt)-OH (CHA) is versatile and can be utilized in the two major azide-alkyne cycloaddition reactions. The choice between these methods often depends on the biological context and the sensitivity of the molecules involved.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the most widely used form of click chemistry, lauded for its high reaction rates and yields.[7] It involves the reaction of an azide (from N3-L-Cys(Trt)-OH (CHA)) with a terminal alkyne in the presence of a copper(I) catalyst. The reaction is highly specific and forms a 1,4-disubstituted 1,2,3-triazole.

References

- 1. chempep.com [chempep.com]

- 2. chemie-brunschwig.ch [chemie-brunschwig.ch]

- 3. Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Efficient Site-Specific Labeling of Proteins via Cysteines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Click Chemistry [organic-chemistry.org]

An In-Depth Technical Guide to the Applications of N3-L-Cys(Trt)-OH in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the evolving landscape of bioconjugation, the precise and stable linkage of molecules to biomacromolecules is paramount for the development of targeted therapeutics, advanced diagnostics, and novel research tools. N3-L-Cys(Trt)-OH, an L-cysteine derivative featuring an azide (B81097) moiety at the α-carbon and a trityl-protected thiol, has emerged as a valuable building block for the site-specific incorporation of a bioorthogonal handle. This technical guide provides a comprehensive overview of the core applications of N3-L-Cys(Trt)-OH, focusing on its utility in azide-alkyne cycloaddition reactions for the synthesis of well-defined bioconjugates. We will delve into detailed experimental protocols, present quantitative data for comparative analysis, and illustrate key workflows and pathways using diagrammatic representations.

N3-L-Cys(Trt)-OH serves as a precursor for introducing an azide group into peptides and proteins, enabling covalent modification through "click chemistry".[1] The trityl (Trt) protecting group on the cysteine's thiol group is crucial, as it prevents unwanted side reactions during peptide synthesis and can be selectively removed under acidic conditions when the free thiol is required for other modifications.[2][3]

Core Applications in Bioconjugation

The primary utility of N3-L-Cys(Trt)-OH lies in its azide functionality, which readily participates in two major types of bioorthogonal "click" reactions: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[4][5] These reactions are highly efficient, specific, and biocompatible, making them ideal for modifying complex biological molecules.

Site-Specific Protein Modification and Antibody-Drug Conjugates (ADCs)

A significant application of N3-L-Cys(Trt)-OH is in the generation of site-specifically modified proteins and, most notably, antibody-drug conjugates (ADCs).[2] By incorporating N3-L-Cys(Trt)-OH at a specific site within an antibody sequence—often through genetic engineering to introduce a cysteine residue at a desired location—a unique azide handle is created for the precise attachment of a cytotoxic payload or imaging agent.[6][7] This site-specific approach overcomes the heterogeneity associated with traditional ADC production methods that rely on the random modification of lysine (B10760008) or native cysteine residues, leading to more homogeneous conjugates with improved pharmacokinetic properties and therapeutic indices.[2]

The azide group, once incorporated, can be conjugated to an alkyne-functionalized drug molecule via either CuAAC or SPAAC, forming a stable triazole linkage.[2][4] The choice between CuAAC and SPAAC often depends on the sensitivity of the biomolecule to copper ions, with SPAAC being the preferred method for in vivo applications due to its copper-free nature.[5][8]

Quantitative Data Summary

The efficiency of bioconjugation reactions is critical for their practical application. The following tables summarize key quantitative data related to azide-alkyne cycloaddition reactions.

| Parameter | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Reference(s) |

| Reaction Rate | High (accelerated by copper catalyst) | Generally slower than CuAAC, but can be enhanced by optimizing the cyclooctyne (B158145) structure | |

| Typical Yield | Often quantitative (>95%) | High, often comparable to CuAAC | [4][9] |

| Biocompatibility | Potential cytotoxicity due to copper catalyst | Excellent, copper-free | [8] |

| Selectivity | Highly selective for azides and terminal alkynes | Highly selective for azides and strained alkynes | [4][8] |

Table 1: Comparison of CuAAC and SPAAC for Bioconjugation.

| Application | Method | Reported Efficiency/Yield | Key Findings | Reference(s) |

| Glycoprotein Labeling | CuAAC vs. SPAAC | CuAAC showed higher protein identification and better accuracy in proteomics. | CuAAC with a diazo-alkyne probe was more powerful for proteomics. SPAAC exhibited higher background due to thiol-yne side reactions. | [10] |

| Site-Specific ADC | CuAAC | >95% conjugation efficiency | Generated homogeneous and stable ADCs with potent in vitro and in vivo efficacy. | [2] |

| Peptide-Peptide Ligation | CuAAC | >95% conversion | Efficient conjugation of azide- and alkyne-modified peptides. | [9] |

Table 2: Reported Efficiencies of Azide-Alkyne Cycloaddition in Various Applications.

Experimental Protocols

Synthesis of (2R)-2-azido-3-(tritylthio)propanoic acid (N3-L-Cys(Trt)-OH)

While a detailed, readily available synthesis protocol is not extensively published, the general approach involves the diazotization of L-cysteine followed by protection of the thiol group with a trityl group. A plausible synthetic route is outlined below:

-

Step 1: Diazotization of L-Cysteine. L-cysteine is treated with a source of nitrous acid (e.g., sodium nitrite (B80452) in acidic conditions) to convert the α-amino group into an azide. This reaction must be carefully controlled to minimize side reactions.

-

Step 2: Thiol Protection. The resulting 2-azido-3-mercaptopropanoic acid is then reacted with trityl chloride in the presence of a base to afford N3-L-Cys(Trt)-OH. The product would then be purified by chromatography.

General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of an Azide-Modified Protein

This protocol is a general guideline and may require optimization for specific proteins and conjugation partners.[11]

Materials:

-

Azide-modified protein (containing the N3-Cys residue) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Alkyne-functionalized molecule (e.g., drug, fluorophore).

-

Copper(II) sulfate (B86663) (CuSO4) stock solution (e.g., 20 mM in water).

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand stock solution (e.g., 50 mM in water).

-

Sodium ascorbate (B8700270) stock solution (e.g., 100 mM in water, freshly prepared).

-

Aminoguanidine (B1677879) hydrochloride stock solution (optional, to suppress side reactions).

-

2 mL microcentrifuge tubes.

Procedure:

-

In a microcentrifuge tube, prepare a solution of the azide-modified protein to the desired final concentration in buffer.

-

Add the alkyne-functionalized molecule to the protein solution. The molar excess of the alkyne will depend on the specific reaction and may need to be optimized.

-

Prepare a premix of CuSO4 and the copper ligand. For example, mix 2.5 µL of 20 mM CuSO4 with 5.0 µL of 50 mM THPTA.

-

If using, add aminoguanidine to the protein-alkyne mixture.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

-

Gently mix the reaction by inverting the tube several times and incubate at room temperature for 1-4 hours. The optimal reaction time should be determined empirically.

-

The reaction can be quenched by the addition of EDTA.

-

The resulting bioconjugate can be purified from excess reagents using methods such as size-exclusion chromatography, dialysis, or affinity chromatography.

Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Materials:

-

Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4).

-

Strained alkyne (e.g., DBCO, BCN) functionalized molecule.

-

2 mL microcentrifuge tubes.

Procedure:

-

In a microcentrifuge tube, dissolve the azide-modified protein in the desired buffer.

-

Add the strained alkyne-functionalized molecule. A molar excess of the alkyne is typically used.

-

Incubate the reaction mixture at room temperature or 37°C. Reaction times can vary from 1 to 24 hours depending on the reactivity of the strained alkyne and the concentration of the reactants.

-

Monitor the reaction progress using an appropriate analytical technique (e.g., SDS-PAGE, mass spectrometry).

-

Purify the conjugate using standard protein purification techniques as described for the CuAAC protocol.

Deprotection of the Trityl Group

If the free thiol group of the cysteine residue is required for subsequent modifications, the Trityl group can be removed under acidic conditions.[3]

Procedure:

-

Treat the Trt-protected peptide or protein with a cleavage cocktail, typically containing trifluoroacetic acid (TFA). A common cocktail is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS) as a scavenger.

-

The reaction is typically carried out for 2-4 hours at room temperature.

-

The deprotected product is then precipitated with cold diethyl ether and purified.

Visualizations

Workflow for bioconjugation using N3-L-Cys(Trt)-OH.

Mechanism of action for an ADC synthesized via N3-L-Cys(Trt)-OH.

Conclusion

N3-L-Cys(Trt)-OH is a versatile and powerful tool for modern bioconjugation. Its ability to introduce a bioorthogonal azide handle site-specifically into peptides and proteins enables the construction of homogeneous and well-defined bioconjugates through highly efficient click chemistry reactions. The applications, particularly in the development of next-generation antibody-drug conjugates, highlight its significance in advancing targeted therapies. This guide provides the foundational knowledge and practical protocols for researchers to harness the potential of N3-L-Cys(Trt)-OH in their scientific endeavors. Further optimization of reaction conditions for specific biomolecules will undoubtedly expand the utility of this valuable chemical entity.

References

- 1. Site-Specifically Labeled Immunoconjugates for Molecular Imaging—Part 1: Cysteine Residues and Glycans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Site-Specific Antibody Conjugation for ADC and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 3. (2R)-2-Azido-3-(trityl-thio)propanoic acid | 1286670-90-3 | Benchchem [benchchem.com]

- 4. jpt.com [jpt.com]

- 5. lifetein.com [lifetein.com]

- 6. Site-selective modification strategies in antibody–drug conjugates - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS00310G [pubs.rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Fundamental Principles of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

For Researchers, Scientists, and Drug Development Professionals

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) stands as a cornerstone of "click chemistry," a concept introduced by K. Barry Sharpless.[1] Its robustness, high efficiency, and biocompatibility have established it as an indispensable tool in a multitude of scientific disciplines, including drug discovery, bioconjugation, and materials science.[2][3][4][5] This technical guide delves into the core principles of the CuAAC reaction, providing a detailed examination of its mechanism, kinetics, and practical experimental considerations.

Core Principles and Mechanism

The CuAAC reaction is the copper(I)-catalyzed variant of the Huisgen 1,3-dipolar cycloaddition between an azide (B81097) and a terminal alkyne, which results in the exclusive formation of the 1,4-disubstituted 1,2,3-triazole regioisomer.[6][7] This catalytic process offers a remarkable rate acceleration of up to 10⁷ to 10⁸ compared to the uncatalyzed thermal reaction, which often requires elevated temperatures and yields a mixture of 1,4- and 1,5-regioisomers.[6][8]